Oxiran-2-ylmethyl 2-oxopropanoate
Description
Oxiran-2-ylmethyl 2-oxopropanoate is an ester derivative combining an epoxide (oxirane) ring and a 2-oxopropanoate moiety. Its structure features a reactive oxirane group attached to a methylene bridge, which is esterified to 2-oxopropanoic acid (pyruvic acid). This compound’s unique reactivity arises from the strained epoxide ring and the ketone functionality in the ester backbone.
Properties
CAS No. |
125884-77-7 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-oxopropanoate |
InChI |
InChI=1S/C6H8O4/c1-4(7)6(8)10-3-5-2-9-5/h5H,2-3H2,1H3 |
InChI Key |
OGQRANUQIYJLJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)OCC1CO1 |
Canonical SMILES |
CC(=O)C(=O)OCC1CO1 |
Synonyms |
Propanoic acid, 2-oxo-, oxiranylmethyl ester (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Polymer Synthesis
Glycidyl methacrylate is extensively used in polymer synthesis due to its reactive epoxide group, which can undergo various polymerization processes:
- Cross-linking Monomer : It serves as a cross-linking agent in the production of thermosetting polymers, enhancing mechanical properties and thermal stability.
- Reactive Diluents : Used in formulations to adjust viscosity without compromising the final polymer properties.
Table 1: Applications in Polymer Chemistry
| Application | Description |
|---|---|
| Powder Coatings | Provides durability and weather resistance in coatings for outdoor use. |
| Adhesives | Enhances adhesion properties in various adhesive formulations. |
| Flame Retardant Materials | Contributes to the flame resistance of polymers used in construction. |
| Water-Absorbing Materials | Used in superabsorbent polymers for hygiene products. |
Biomedical Applications
Glycidyl methacrylate has shown promise in biomedical applications, particularly in drug delivery systems and tissue engineering:
- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents.
- Tissue Engineering Scaffolds : Provides a biocompatible matrix for cell attachment and growth.
Case Study: Drug Delivery Systems
A study demonstrated the use of glycidyl methacrylate-based hydrogels for sustained release of anti-cancer drugs. The hydrogels exhibited controlled swelling and degradation rates, enhancing the therapeutic efficacy of the loaded drugs .
Coatings and Adhesives
The compound is widely utilized in coatings and adhesives due to its excellent adhesion properties and chemical resistance:
- Industrial Coatings : Used to produce high-performance coatings that withstand harsh environmental conditions.
- Adhesive Formulations : Improves bonding strength and durability in various substrates.
Table 2: Performance Characteristics
| Property | Measurement | Application Area |
|---|---|---|
| Adhesion Strength | 20 MPa | Automotive coatings |
| UV Resistance | Excellent | Outdoor furniture coatings |
| Chemical Resistance | High | Industrial machinery protection |
Environmental Applications
Glycidyl methacrylate is also being explored for environmental applications, particularly in the development of biodegradable materials:
- Biodegradable Polymers : Research is ongoing into using this compound to create environmentally friendly alternatives to conventional plastics.
Case Study: Biodegradable Plastics
Research indicates that incorporating glycidyl methacrylate into polymer blends can enhance biodegradability while maintaining mechanical strength . This dual benefit positions it as a key player in sustainable material development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key differences between Oxiran-2-ylmethyl 2-oxopropanoate and related compounds:
Key Observations:
- Epoxide Reactivity: The oxirane group in this compound enables nucleophilic ring-opening reactions (e.g., with amines or alcohols), a feature absent in non-epoxide esters like ethyl 2-oxopropanoates .
- Synthetic Yields : Epoxide-containing compounds (e.g., ) achieve high yields (e.g., 92%) under controlled conditions, whereas nitropyridinyl-substituted esters () show lower yields (~45–50%), likely due to steric or electronic effects of nitro groups .
- Stability : Fluorinated esters () exhibit superior stability compared to epoxide esters, which require inert storage to prevent ring-opening .
Q & A
Q. Table 1: Synthetic Routes and Yields
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid-catalyzed esterification | HSO | 50 | 78 | 98.5 |
| Enzymatic (Lipase B) | Immobilized CALB | 37 | 65 | 95.2 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation Products | (days) |
|---|---|---|
| 40°C, 75% RH | 2-oxopropanoic acid, glycidol | 7.2 |
| 25°C, dark | None detected | >90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
